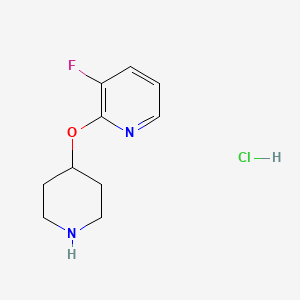
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,6-dichloropyridine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidinone ring followed by the introduction of the dichloropyridine moiety. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the pyrrolidinone ring, and subsequent halogenation reactions to introduce chlorine atoms at the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors equipped with precise temperature and pressure controls to ensure the consistency and purity of the product. The use of continuous flow chemistry could also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrrolidinone ring can be oxidized to form pyrrolidinedione derivatives.
Reduction: : Reduction reactions can be used to convert the pyridine ring to its corresponding pyridine derivatives.
Substitution: : The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrrolidinedione derivatives.
Reduction: : Production of pyridine derivatives.
Substitution: : Formation of various substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of pyrrolidinone derivatives on biological systems. It may also serve as a tool for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and other high-value materials. Its unique properties may also make it useful in the development of new materials with specific applications.
Mechanism of Action
The mechanism by which 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,6-dichloropyridine-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Piracetam: : A well-known nootropic agent with a similar pyrrolidinone structure.
2-(2-oxopyrrolidin-1-yl)acetamide: : Another compound with a pyrrolidinone ring, used in the treatment of central nervous system disorders.
2-(2-oxopyrrolidin-1-yl)butyramide: : A related compound with potential biological activity.
Uniqueness
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,6-dichloropyridine-2-carboxylate is unique due to its combination of the pyrrolidinone ring and the dichloropyridine moiety
Properties
IUPAC Name |
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-7-3-4-8(14)15-11(7)12(19)20-6-10(18)16-5-1-2-9(16)17/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBCKWEXWUWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
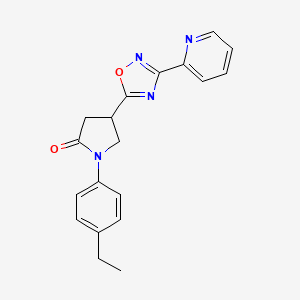
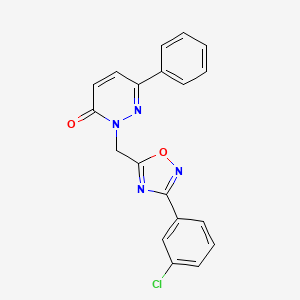
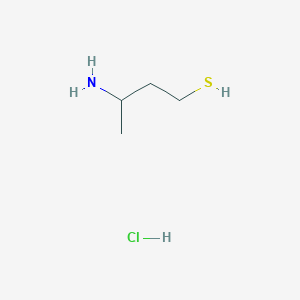
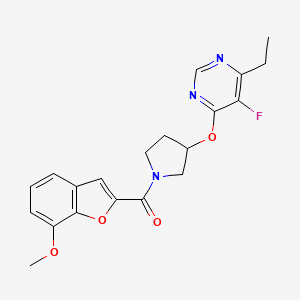
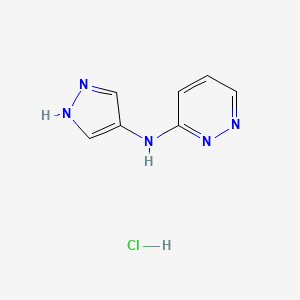
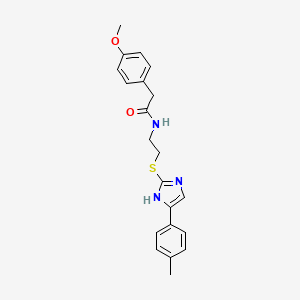
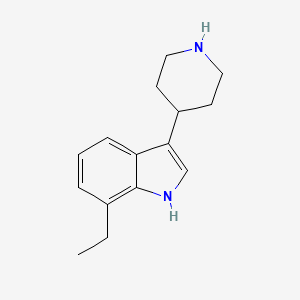
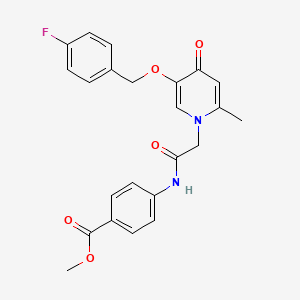
![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)
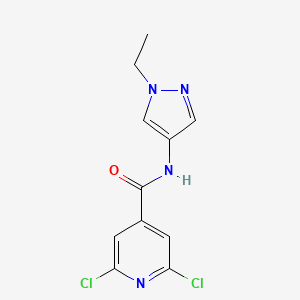
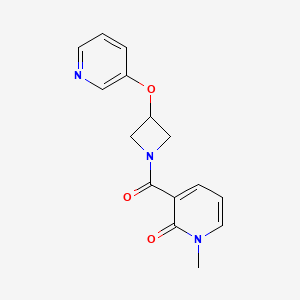

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)
